(S)-2-(Methylamino)butanamide
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Overview
Description
(S)-2-(Methylamino)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methylamino group attached to the second carbon of a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Methylamino)butanamide can be achieved through several methods. One common approach involves the reaction of (S)-2-aminobutanamide with methyl iodide under basic conditions to introduce the methylamino group. Another method involves the use of potassium acyltrifluoroborates (KATs) and amines, followed by oxidation with hydrogen peroxide to form the desired amide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by enabling continuous flow reactions, which are more versatile and environmentally friendly compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Methylamino)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Scientific Research Applications
(S)-2-(Methylamino)butanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of (S)-2-(Methylamino)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
®-2-(Methylamino)butanamide: The enantiomer of (S)-2-(Methylamino)butanamide, with similar chemical properties but different biological activity.
N-Methylbutanamide: Lacks the stereochemistry of this compound but shares similar functional groups.
2-Aminobutanamide: The precursor to this compound, lacking the methylamino group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer and other similar compounds. This stereochemistry can influence its binding affinity to molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C5H12N2O |
---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(2S)-2-(methylamino)butanamide |
InChI |
InChI=1S/C5H12N2O/c1-3-4(7-2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8)/t4-/m0/s1 |
InChI Key |
BKAZZDOUYHGNDR-BYPYZUCNSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N)NC |
Canonical SMILES |
CCC(C(=O)N)NC |
Origin of Product |
United States |
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